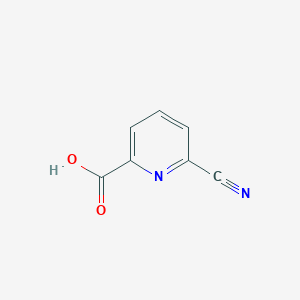

6-Cyanopyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFGHOYJWGPBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611660 | |

| Record name | 6-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872602-74-9 | |

| Record name | 6-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyanopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Cyanopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Cyanopyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and presents logical workflows and potential mechanisms of action through structured diagrams.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that several of these values are computational predictions and await experimental verification.

| Property | Value | Data Type |

| Molecular Formula | C₇H₄N₂O₂ | - |

| Molecular Weight | 148.12 g/mol | - |

| CAS Number | 872602-74-9 | - |

| Appearance | White to light yellow solid | Experimental |

| Melting Point | 180-181 °C | Experimental |

| Boiling Point | 376.9 ± 27.0 °C | Predicted |

| Density | 1.42 ± 0.1 g/cm³ | Predicted |

| pKa | 3.08 ± 0.10 | Predicted |

| logP | 0.65 | Predicted |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

-

The sample is observed through a magnifying lens.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if solubility is low.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of the compound's lipophilicity.

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer) that have been pre-saturated with each other.

-

The mixture is shaken vigorously in a separatory funnel for a sufficient time to allow for the partitioning equilibrium to be reached.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

Aliquots are carefully taken from both the n-octanol and aqueous phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow: Determination of logP

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

An In-depth Technical Guide to 6-Cyanopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, synthesis, and physicochemical properties of 6-Cyanopyridine-2-carboxylic acid. It is intended to be a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery.

Chemical Structure and Nomenclature

This compound, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structure consists of a pyridine ring functionalized with a cyano group at the 6-position and a carboxylic acid group at the 2-position.

Systematic (IUPAC) Name: this compound

Common Synonyms:

-

6-Cyano-2-picolinic acid

Chemical Structure:

Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 872602-74-9 | N/A |

| Molecular Formula | C₇H₄N₂O₂ | [1] |

| Molecular Weight | 148.12 g/mol | [1] |

| Appearance | White to light yellow solid | N/A |

| Melting Point | 180-181 °C | N/A |

| SMILES | N#Cc1cccc(n1)C(=O)O | N/A |

| InChI | InChI=1S/C7H4N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,(H,10,11) | N/A |

Table 2: Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | The proton NMR spectrum of the pyridine ring is expected to show three aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton is also anticipated, typically in the downfield region. |

| ¹³C NMR | The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbon of the cyano group will also have a characteristic chemical shift. The remaining five signals will correspond to the carbons of the pyridine ring. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C≡N stretch for the nitrile group should appear around 2230-2210 cm⁻¹. A strong C=O stretch from the carbonyl group of the carboxylic acid will be observed in the region of 1725-1700 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of CO₂, H₂O, and HCN, providing further structural information. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the hydrolysis of a corresponding dinitrile or the oxidation of a methyl group followed by cyanation. Below is a detailed experimental protocol for a potential synthetic pathway.

Synthesis of this compound from 2-Methyl-6-cyanopyridine

This two-step process involves the oxidation of the methyl group to a carboxylic acid.

Synthetic workflow for this compound.

Experimental Protocol:

-

Oxidation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-cyanopyridine in water.

-

Slowly add a solution of potassium permanganate in water to the flask while stirring. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Carefully acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. This will precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product under vacuum.

Biological and Pharmacological Relevance

While specific biological activity and signaling pathway data for this compound is not extensively documented in publicly available literature, the cyanopyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules.[2][3][4] Derivatives of cyanopyridine have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4]

The presence of both a carboxylic acid and a cyano group on the pyridine ring of this compound makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid can be readily converted to esters, amides, or other functional groups, while the cyano group can participate in various chemical transformations.

Potential Areas of Investigation:

-

Enzyme Inhibition: The structural motifs present in this compound suggest it could be explored as an inhibitor for various enzymes. For instance, pyridine carboxylic acids are known to be key components in the design of enzyme inhibitors.[5] An experimental workflow to assess its potential as an enzyme inhibitor is outlined below.

General workflow for an enzyme inhibition assay.

-

Anticancer Activity: Given that many cyanopyridine derivatives exhibit cytotoxic effects against cancer cell lines, this compound could be a candidate for anticancer drug discovery programs.[6]

-

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid can act as ligands for metal ions, making it a useful building block in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a versatile chemical compound with a well-defined structure and interesting physicochemical properties. While its specific biological activities are yet to be fully elucidated, its structural features make it a promising candidate for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of this compound to aid researchers in their future studies.

References

- 1. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Cyanopyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to 6-cyanopyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details established methodologies, providing quantitative data, comprehensive experimental protocols, and visual representations of the synthetic pathways to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 6-cyanopicolinic acid, is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The presence of both a carboxylic acid and a cyano group on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and development. This guide outlines the most effective and commonly employed synthetic strategies for its preparation.

Synthetic Strategies

Two principal synthetic routes have been identified as the most viable for the preparation of this compound: the dehydration of 6-carbamoylpyridine-2-carboxylic acid and the Sandmeyer reaction of 6-aminopyridine-2-carboxylic acid.

Route 1: Dehydration of 6-Carbamoylpyridine-2-carboxylic Acid

This is a direct and efficient one-step method that involves the removal of a molecule of water from the primary amide of 6-carbamoylpyridine-2-carboxylic acid to yield the corresponding nitrile. Phosphoryl chloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.

Route 2: Sandmeyer Reaction of 6-Aminopyridine-2-carboxylic Acid

This classic transformation in aromatic chemistry provides an alternative pathway. It involves the diazotization of the amino group of 6-aminopyridine-2-carboxylic acid, followed by cyanation using a copper(I) cyanide catalyst. While this route involves more steps, it is a well-established and reliable method for introducing a cyano group onto an aromatic ring.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic routes, allowing for a clear comparison of the methodologies.

Table 1: Synthesis of this compound via Dehydration

| Starting Material | Dehydrating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| 6-Carbamoylpyridine-2-carboxylic acid | Phosphoryl Chloride (POCl₃) | None (neat) or Dioxane | Reflux | 2-4 | High |

Table 2: Synthesis of this compound via Sandmeyer Reaction

| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| 6-Aminopyridine-2-carboxylic acid | 1. NaNO₂, HCl (aq) 2. CuCN, KCN | Water | 0-5 (diazotization), 50-60 (cyanation) | 1-2 | Moderate to High |

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 6-Carbamoylpyridine-2-carboxylic Acid

Materials:

-

6-Carbamoylpyridine-2-carboxylic acid

-

Phosphoryl chloride (POCl₃)

-

Toluene

-

Ice

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-carbamoylpyridine-2-carboxylic acid (1.0 eq).

-

Carefully add phosphoryl chloride (5-10 eq) to the flask. The reaction can be run neat or with a suitable solvent like dioxane.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound via Sandmeyer Reaction of 6-Aminopyridine-2-carboxylic Acid

Materials:

-

6-Aminopyridine-2-carboxylic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (optional)

-

Ice

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: Step A: Diazotization

-

Dissolve 6-aminopyridine-2-carboxylic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step B: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and optionally potassium cyanide in water. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step A to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to drive the reaction to completion.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mandatory Visualization

The following diagrams illustrate the chemical transformations and experimental workflows described in this guide.

Caption: Dehydration of 6-carbamoylpyridine-2-carboxylic acid.

Caption: Sandmeyer reaction of 6-aminopyridine-2-carboxylic acid.

Caption: Experimental workflow for the dehydration synthesis.

An In-depth Technical Guide to 6-Cyanopyridine-2-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-cyanopyridine-2-carboxylic acid, a key heterocyclic compound, and its derivatives, which have garnered significant interest in medicinal chemistry. This document details its synthesis, chemical properties, and the burgeoning potential of its derivatives as therapeutic agents, particularly in oncology.

Core Compound: this compound

This compound, also known as 6-cyanopicolinic acid, is a pyridine derivative characterized by a carboxylic acid group at the 2-position and a nitrile group at the 6-position. This substitution pattern imparts unique electronic properties and provides versatile handles for chemical modification, making it an attractive scaffold for the synthesis of a diverse range of derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 872602-74-9 | [1][2] |

| Molecular Formula | C₇H₄N₂O₂ | [2] |

| Molecular Weight | 148.12 g/mol | [2] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 180-181 °C | [1] |

| pKa | 3.08 ± 0.10 (Predicted) | [2] |

| Boiling Point | 376.9 ± 27.0 °C (Predicted) | [2] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [2] |

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound, crucial for its identification and characterization.

| Spectroscopy | Data |

| ¹H NMR | The proton of the carboxylic acid (-COOH) typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm. The chemical shift is dependent on solvent and concentration. The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. |

| ¹³C NMR | The carbon of the carboxylic acid group (-COOH) is typically observed in the range of 165-185 ppm. The carbon of the nitrile group (-CN) appears between 115-130 ppm. The carbons of the pyridine ring will have distinct chemical shifts. |

| Infrared (IR) | A broad O-H stretching band is characteristic of the carboxylic acid, appearing in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration is observed between 1690-1760 cm⁻¹. The C≡N stretch of the nitrile group gives a sharp absorption near 2230 cm⁻¹. A C-O stretching band is also present in the 1210-1320 cm⁻¹ region.[3][4][5] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺). Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45). |

Synthesis of this compound and Its Derivatives

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of 6-carbamoylpyridine-2-carboxylic acid.[1]

Experimental Protocol: Dehydration of 6-Carbamoylpyridine-2-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-carbamoylpyridine-2-carboxylic acid (1.0 eq) in phosphoryl chloride (POCl₃) (a significant excess, e.g., 10-20 eq).

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with stirring to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

-

The crude product may precipitate out of the aqueous solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Synthesis of Derivatives

The carboxylic acid and nitrile functionalities of this compound serve as versatile points for derivatization, primarily through the formation of esters and amides.

Experimental Protocol: Esterification of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also acts as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reaction: Heat the mixture to reflux and stir for several hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up:

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel.

Experimental Protocol: Amidation of this compound

-

Acid Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for several hours to overnight.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up:

-

Dilute the reaction mixture with the organic solvent.

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a saturated aqueous solution of NaHCO₃, and brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.[6][7][8]

Biological Activity of this compound Derivatives

Derivatives of this compound have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities. A significant focus of research has been on their potential as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of cyanopyridine derivatives against various cancer cell lines. These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

| Derivative Class | Target Cancer Cell Lines | IC₅₀ Values | Reference |

| Cyanopyridone Derivatives | HepG2 (Liver), MCF-7 (Breast) | 2.71 µM (HepG2), 1.77 µM (MCF-7) | [1] |

| Pyridopyrazolopyrimidines | A-549 (Lung) | 9.24 µg/mL | [9] |

| Pyridopyrazolotriazines | HepG-2 (Liver) | 6.45 µg/mL | [9] |

| 3-Cyanopyridine Derivatives | MCF-7 (Breast) | 1.69 µM and 1.89 µM | [10] |

| 2-Substituted 3-Cyanopyridines | MCF-7 (Breast) | 2 µM | [11] |

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many cyanopyridine derivatives exhibit their anticancer effects is through the inhibition of protein kinases. Two notable targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, cyanopyridine derivatives can disrupt the tumor's blood supply, leading to a reduction in growth and proliferation.[12][13][14]

HER-2 Inhibition: HER-2 is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is associated with aggressive tumor growth. Inhibition of HER-2 signaling can lead to cell cycle arrest and apoptosis in HER-2 positive cancer cells.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 872602-74-9 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.dk [fishersci.dk]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. growingscience.com [growingscience.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. dot | Graphviz [graphviz.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. preprints.org [preprints.org]

Solubility Profile of 6-Cyanopyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Cyanopyridine-2-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information and leverages data from the closely related parent compound, picolinic acid (pyridine-2-carboxylic acid), to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a pyridine derivative containing both a carboxylic acid and a cyano group. These functional groups are expected to significantly influence its solubility in various organic solvents. The carboxylic acid moiety can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. The presence of the cyano group, which is polar and electron-withdrawing, further contributes to the molecule's overall polarity.

Qualitative and Analogous Quantitative Solubility Data

To provide a quantitative reference, the solubility of picolinic acid (pyridine-2-carboxylic acid) in several common solvents is presented below. It is important to note that the addition of a cyano group at the 6-position will alter the electronic distribution and intermolecular forces, and thus the actual solubility of this compound may differ.

Table 1: Solubility of Picolinic Acid (Pyridine-2-carboxylic acid) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Ethanol | 25 | 6.89[1] |

| Benzene | - | Difficultly soluble[1] |

| Chloroform | - | Difficultly soluble[1] |

| Diethyl ether | - | Difficultly soluble[1] |

| Carbon disulfide | - | Insoluble[1] |

| Water | - | Very soluble[1] |

Note: This data is for picolinic acid and should be used as a directional guide for this compound.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods can be employed. The following sections detail two common and reliable protocols.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.

Workflow for the Isothermal Shake-Flask Method:

UV-Visible Spectrophotometry Method

This method is applicable if this compound exhibits significant absorbance in the UV-Visible spectrum and the chosen solvent is transparent in that region.

Methodology:

-

Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Create a series of standard solutions of decreasing concentrations by diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in the isothermal shake-flask method (steps 1 and 2).

-

Sample Analysis:

-

After equilibration and separation, dilute a known volume of the saturated supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Workflow for the UV-Visible Spectrophotometry Method:

References

Spectroscopic Profile of 6-Cyanopyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The spectroscopic data for 6-Cyanopyridine-2-carboxylic acid is crucial for its structural elucidation and characterization. The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.0 - 11.0 | Broad Singlet | - | 1H | Carboxylic acid proton (-COOH) |

| ~8.3 - 8.1 | Doublet of Doublets | ~8.0, 1.0 | 1H | H-4 |

| ~8.1 - 7.9 | Triplet | ~8.0 | 1H | H-5 |

| ~7.9 - 7.7 | Doublet of Doublets | ~8.0, 1.0 | 1H | H-3 |

Note: Predicted values are based on typical chemical shifts for pyridine derivatives and carboxylic acids. The actual solvent used will influence the chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 160 | Carboxylic acid carbon (-COOH) |

| ~152 - 148 | C-2 (carbon attached to COOH) |

| ~148 - 144 | C-6 (carbon attached to CN) |

| ~140 - 136 | C-4 |

| ~130 - 126 | C-5 |

| ~125 - 120 | C-3 |

| ~118 - 114 | Nitrile carbon (-C≡N) |

Note: Predicted values are based on typical chemical shifts for pyridine derivatives, carboxylic acids, and nitriles.

Table 3: Predicted IR Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch of carboxylic acid (hydrogen-bonded) |

| ~2240 - 2220 | Medium | C≡N stretch of nitrile |

| ~1730 - 1700 | Strong | C=O stretch of carboxylic acid |

| ~1600 - 1450 | Medium-Weak | C=C and C=N stretches of pyridine ring |

| ~1320 - 1210 | Medium | C-O stretch of carboxylic acid |

| ~900 - 650 | Medium-Strong | C-H out-of-plane bending of pyridine ring |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Interpretation |

| 148 | Molecular ion peak [M]⁺ |

| 131 | Loss of -OH group [M-17]⁺ |

| 120 | Loss of C=O group [M-28]⁺ |

| 103 | Loss of -COOH group [M-45]⁺ |

| 76 | Pyridine ring fragment |

Note: The molecular formula is C₇H₄N₂O₂ with a molecular weight of 148.12 g/mol .

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data outlined above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment). The choice of solvent is critical as it can affect the chemical shifts, particularly of the acidic proton.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to determine the connectivity of protons.[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).[3]

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.[5]

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument.[6]

-

Instrumentation: A variety of mass spectrometers can be used, such as those employing Electrospray Ionization (ESI) or Electron Impact (EI) ionization sources.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

In the ion source, the molecules are ionized. In EI, high-energy electrons bombard the sample, often causing fragmentation.[7] In ESI, a soft ionization technique, the sample is sprayed into the mass spectrometer, typically resulting in a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with less fragmentation.

-

The ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. m.youtube.com [m.youtube.com]

A Technical Guide to the Medicinal Chemistry Applications of 6-Cyanopyridine-2-carboxylic Acid and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of 6-Cyanopyridine-2-carboxylic acid and its related cyanopyridine scaffolds as versatile building blocks in modern medicinal chemistry. It highlights their application in the development of targeted therapeutics, particularly in oncology and infectious diseases.

Introduction: The Cyanopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and potential for substitution at multiple positions make it a privileged scaffold in drug design.[2][3] The introduction of a cyano (-C≡N) group, as seen in this compound, further enhances its utility. The cyano group is a strong electron-withdrawing group and a versatile chemical handle, serving as a key intermediate for the synthesis of amides, amines, and other functional groups.[1][4] This combination of a pyridine core and a reactive cyano group has established cyanopyridine derivatives as critical components in the development of novel therapeutic agents targeting a range of diseases.[5][6]

Application in Oncology: PARP Inhibition

A significant application of the cyanopyridine scaffold is in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[7]

Mechanism of Action: Synthetic Lethality

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[8] When PARP is inhibited in these cells, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into toxic DSBs.[9] Since the HR pathway is non-functional, the cell cannot repair these DSBs, leading to genomic instability and ultimately, cell death. This concept, where a deficiency in two different pathways leads to cell death while a deficiency in either one does not, is known as "synthetic lethality".[8] PARP inhibitors selectively kill BRCA-mutated cancer cells while sparing normal cells that have a functional HR pathway.[9]

Diagram: DNA Damage Response and PARP Inhibition Pathway

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Case Study: Niraparib

Niraparib (Zejula®) is a potent, orally available PARP inhibitor approved for the treatment of ovarian and breast cancer.[10][11] Its chemical structure features a core scaffold that highlights the importance of the pyridine and indazole ring systems, which are often synthesized from cyanopyridine precursors. The development of Niraparib underscores the therapeutic potential of this structural class.[11]

Quantitative Data: PARP Inhibition

The following table summarizes the in vitro inhibitory activity of Niraparib against PARP1 and PARP2 enzymes.

| Compound | Target | IC₅₀ (nM) | Reference(s) |

| Niraparib | PARP1 | 3.8 | [11][12] |

| Niraparib | PARP2 | 2.1 | [11][12] |

Diagram: Representative Synthesis Workflow for Niraparib Scaffold

Caption: Generalized synthetic workflow for the Niraparib core structure.

Experimental Protocol: Representative Synthesis of Niraparib Intermediate (Amidation)

The following protocol is a representative example of a key amidation step in the synthesis of Niraparib, based on procedures described in patent literature.[13]

-

Dissolution: Dissolve the Niraparib intermediate ester (e.g., methyl 2-(4-((3S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate) (1 equivalent) in dry dimethylformamide (DMF) at 0 °C.

-

Reagent Addition: Add formamide (approx. 15 equivalents) to the solution. Subsequently, add sodium methoxide (approx. 3.3 equivalents) portion-wise while maintaining the temperature.

-

Reaction: Warm the reaction mixture to 40 °C and stir for 3.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and quench with water.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol to yield the desired amide intermediate.

Application in Oncology: Kinase Inhibition

Cyanopyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[5] Targets of interest include Pim-1, a proto-oncogene serine/threonine kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis.[14][15]

Diagram: Generalized VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by a cyanopyridine derivative.

Quantitative Data: Pim-1 Kinase Inhibition

The table below presents the half-maximal inhibitory concentrations (IC₅₀) for several cyanopyridine derivatives against Pim-1 kinase.

| Compound Class/Reference | Pim-1 IC₅₀ (µM) | Reference(s) |

| Pyrazolo[1,5‐a]pyrimidine‐3‐carbonitriles (Compound 5d) | 0.54 | [8] |

| 6-(4-benzamido)-3-cyanopyridine derivatives (Compound 13) | >76% inhibition | [16] |

| 4,6-diaryl-3-cyano-2-pyridone (Compound 5) | 0.37 | [14] |

| Cyanopyridinone (Compound 3a-d) | 0.72 - 2.31 | [17] |

| 4,6-diaryl-3-cyano-2-substitutedpyridine (Compound 14) | 0.43 | [18] |

Quantitative Data: VEGFR-2 Kinase Inhibition

The following table lists the IC₅₀ values for representative cyanopyridine-based compounds against the VEGFR-2 kinase.

| Compound Class/Reference | VEGFR-2 IC₅₀ (µM) | Reference(s) |

| 3-methylquinoxaline derivative (Compound 72a) | 0.067 | [19] |

| Pyridine Scaffold (Compound V) | 0.00019 (0.19 nM) | [15] |

| Thieno-pyrimidine derivative (Compound 25m) | 0.026 | [19] |

| Tolmetin-azomethine derivative (Compound 2b) | 0.20 | [19] |

| Pyrido[2,3-d]pyrimidine derivative (Compound 91b) | 0.53 | [19] |

Experimental Protocol: Representative Kinase Inhibition Assay (VEGFR-2)

This protocol is a generalized representation of an in vitro kinase assay used to determine the IC₅₀ of inhibitor compounds.

-

Plate Preparation: To the wells of a 96-well plate, add the kinase buffer, the test compound (at various concentrations), the VEGFR-2 enzyme, and the specific peptide substrate.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for phosphorylation of the substrate.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is measured. Lower luminescence indicates higher kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Application as Antimicrobial Agents

Derivatives of the cyanopyridine scaffold have demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[6][20][21] Their mechanism of action can vary, with some compounds potentially targeting essential bacterial enzymes like DNA gyrase.[20]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for various cyanopyridine derivatives against selected bacterial strains.

| Compound Class/Reference | Organism | MIC (µg/mL) | Reference(s) |

| 3-cyanopyridine derivatives (3d, 3e) | E. coli | 3.91 | [20] |

| Pyridone derivative (VI) | S. aureus | 0.0024 | [20] |

| 2-amino-3-cyanopyridine (2c) | S. aureus | 39 | [21] |

| 2-amino-3-cyanopyridine (2c) | B. subtilis | 39 | [21] |

| 2-amino-4-aryl-3-cyanopyridine (3c) | E. coli | 2.5 | [7] |

| 2-amino-4,6-diphenylpyridine (IIh) | E. coli | - | [6] |

| 2-amino-4,6-diphenylpyridine (IId, IIf) | S. aureus | - | [6] |

| Value originally reported in mg/mL |

General Synthesis of Cyanopyridine Scaffolds

A highly efficient and common method for synthesizing the core 2-amino-3-cyanopyridine scaffold is through a one-pot, multi-component reaction. This approach offers advantages in terms of atom economy, reduced reaction time, and simplified purification.[3][22]

Diagram: One-Pot Synthesis Workflow for 2-Amino-3-cyanopyridines

Caption: Workflow for the multi-component synthesis of 2-amino-3-cyanopyridines.

Experimental Protocol: Detailed One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

The following protocol is adapted from a procedure utilizing a nanostructured diphosphate catalyst under solvent-free conditions.[22]

-

Mixing Reactants: In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), the appropriate methyl ketone (1 mmol), and ammonium acetate (1.5 mmol).

-

Catalyst Addition: Add the Na₂CaP₂O₇ catalyst (a catalytic amount, e.g., 15 mol%).

-

Reaction Conditions: Heat the mixture at 80 °C under solvent-free conditions, with stirring, for the required time (typically 25-40 minutes).

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with an eluent system of ethyl acetate/hexane).

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Isolation: Add ethanol to the solid mixture and stir. Collect the precipitated product by filtration.

-

Purification: Wash the solid product with cold ethanol to remove any remaining impurities and dry to obtain the pure 2-amino-3-cyanopyridine derivative.

Conclusion and Future Perspectives

The this compound scaffold and its analogs are demonstrably valuable in medicinal chemistry. Their utility as key intermediates in the synthesis of potent PARP inhibitors like Niraparib and a wide range of kinase inhibitors highlights their importance in oncology drug discovery. Furthermore, their emerging potential as antimicrobial agents suggests a broader therapeutic applicability. The development of efficient, one-pot synthetic methodologies facilitates the rapid generation of diverse chemical libraries based on this scaffold, enabling further exploration of structure-activity relationships and the identification of next-generation drug candidates. Future research will likely focus on expanding the range of biological targets for cyanopyridine derivatives and optimizing their pharmacokinetic and pharmacodynamic properties for enhanced clinical efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 11. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 6-Amino-2-Pyridone-3,5-Dicarbonitriles: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. The described methodology utilizes a one-pot, two-step catalytic approach, with a focus on the application of natural product-based catalysts, including pyridine-2-carboxylic acid. These compounds are of significant interest in drug discovery, particularly for their potential anti-cancer properties.[1][2][3][4]

Introduction

6-Amino-2-pyridone-3,5-dicarbonitriles represent a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for the development of novel therapeutics.[1][3][4] Their synthesis through efficient and environmentally friendly methods is a key objective in medicinal chemistry. The protocol outlined below describes a one-pot, two-step reaction that offers a streamlined and effective route to a variety of substituted 6-amino-2-pyridone-3,5-dicarbonitriles. This method has been successfully employed to generate a library of these compounds for biological screening.[1][5]

Reaction Principle

The synthesis proceeds via a two-step, one-pot reaction. The first step involves the Knoevenagel condensation of an aromatic aldehyde with malononitrile. The second step is the Michael addition of an N-substituted cyanoacetamide to the initially formed arylidene malononitrile, followed by an intramolecular cyclization to yield the final 6-amino-2-pyridone-3,5-dicarbonitrile product. While various catalysts can be employed, this protocol highlights the use of pyridine-2-carboxylic acid and other natural product-based catalysts.[1][5]

Experimental Protocols

General Protocol for the One-Pot, Two-Step Synthesis

This protocol is adapted from a published procedure for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.[1]

Materials:

-

Aromatic aldehyde (e.g., p-tolualdehyde)

-

Malononitrile

-

N-substituted-2-cyanoacetamide (e.g., N-benzyl-2-cyanoacetamide)

-

Catalyst (e.g., pyridine-2-carboxylic acid, betaine, guanidine carbonate)

-

Methanol (solvent)

Procedure:

Step 1: Knoevenagel Condensation

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

-

Add the chosen catalyst (e.g., betaine, 0.1 mmol).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This step is typically complete within 5-10 minutes.[1]

Step 2: Michael Addition and Cyclization

-

To the reaction mixture from Step 1, add the N-substituted-2-cyanoacetamide (1 mmol) and methanol as a solvent.

-

Add the second catalyst (e.g., guanidine carbonate, 0.1 mmol).

-

Reflux the reaction mixture for 10-15 minutes.[1]

-

After completion of the reaction (monitored by TLC), cool the mixture in an ice bath.

-

The resulting precipitate is collected by filtration, washed with cold methanol or ethanol, and dried to yield the final product.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Data Presentation

The efficiency of different catalysts in the synthesis of a model compound, 5a (N-benzyl-6-amino-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile), is summarized below.

| Catalyst | Step 1 Time | Step 1 Completion | Step 2 Time | Step 2 Completion |

| Pyridine-2-carboxylic acid | 30 min | Incomplete | 1 h | Incomplete |

| Betaine | 5 min | Complete | 1 h | Incomplete |

| Guanidine Hydrochloride | 10 min | Incomplete | 1 h | Incomplete |

| Guanidine Carbonate | 5 min | Complete | 10 min | Complete |

Table 1: Comparison of catalyst efficiency for the synthesis of compound 5a.[1][6]

A series of sixteen 6-amino-2-pyridone-3,5-dicarbonitrile derivatives were synthesized using the optimized protocol with betaine as the catalyst for the first step and guanidine carbonate for the second step.[1]

| Compound | Ar group | R group (on N-benzyl) | Yield (%) |

| 5a | 4-CH3-Ph | H | 85 |

| 5b | 4-F-Ph | H | 82 |

| 5c | 4-Cl-Ph | H | 88 |

| 5d | 4-Br-Ph | H | 90 |

| 5e | 4-OCH3-Ph | H | 84 |

| 5f | 2,4-di-Cl-Ph | H | 86 |

| 5g | 3,4-di-Cl-Ph | H | 89 |

| 5h | 2,6-di-Cl-Ph | H | 81 |

| 5i | 4-CH3-Ph | 4-F | 83 |

| 5j | 4-F-Ph | 4-F | 80 |

| 5k | 4-Cl-Ph | 4-F | 85 |

| 5l | 4-Br-Ph | 4-F | 87 |

| 5m | 4-OCH3-Ph | 4-F | 82 |

| 5n | 2,4-di-Cl-Ph | 4-F | 84 |

| 5o | 3,4-di-Cl-Ph | 4-F | 88 |

| 5p | 2,6-di-Cl-Ph | 4-F | 79 |

Table 2: Synthesized 6-amino-2-pyridone-3,5-dicarbonitrile derivatives and their yields.[1]

Visualizations

Experimental Workflow

References

- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03579K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

Application Notes and Protocols for 6-Cyanopyridine-2-carboxylic Acid as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanopyridine-2-carboxylic acid is a pyridine derivative with potential applications in catalysis, owing to the presence of both a carboxylic acid group and a cyano group attached to the pyridine ring. While specific, detailed experimental protocols for the use of this compound as a catalyst are not extensively documented in publicly available literature, its structural similarity to Pyridine-2-carboxylic acid (P2CA) allows for the adaptation of existing protocols. P2CA has been demonstrated as an effective catalyst in various organic transformations, particularly in multi-component reactions.[1]

These application notes provide a representative experimental protocol based on the catalytic activity of the parent compound, Pyridine-2-carboxylic acid, for the synthesis of pyrazolo[3,4-b]quinolinones. This protocol is intended to serve as a starting point for researchers interested in exploring the catalytic potential of this compound.

Catalytic Application: Synthesis of Pyrazolo[3,4-b]quinolinones

Pyrazolo[3,4-b]quinolinones are a class of heterocyclic compounds with significant biological activities, making their efficient synthesis a key area of interest in medicinal chemistry and drug development.[1] The multi-component reaction of an aldehyde, a 1,3-cyclodione, and a 5-aminopyrazole is a common strategy for their synthesis. Pyridine-2-carboxylic acid has been shown to be an efficient catalyst for this transformation, providing excellent yields in short reaction times under mild conditions.[1] It is hypothesized that this compound could exhibit similar or potentially modulated catalytic activity in this reaction.

Plausible Catalytic Workflow

The proposed workflow for the synthesis of pyrazolo[3,4-b]quinolinones using this compound as a catalyst involves a one-pot, three-component reaction.

Caption: Proposed experimental workflow for the synthesis of pyrazolo[3,4-b]quinolinones.

Experimental Protocol

This protocol is adapted from the procedure for Pyridine-2-carboxylic acid catalyzed synthesis of pyrazolo[3,4-b]quinolinones.[1] Researchers should optimize the reaction conditions for this compound.

Materials

-

Aldehyde (1 mmol)

-

1,3-Cyclodione (e.g., dimedone) (1 mmol)

-

5-Amino-1-phenyl-pyrazole (1 mmol)

-

This compound (10 mol%)

-

Ethanol (3 mL)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) plates

-

Filtration apparatus

Procedure

-

To a round-bottom flask, add the aldehyde (1 mmol), 1,3-cyclodione (1 mmol), 5-amino-1-phenyl-pyrazole (1 mmol), and this compound (0.1 mmol, 10 mol%).

-

Add ethanol (3 mL) to the flask.

-

Place the flask on a magnetic stirrer with a heating mantle and stir the mixture at 60 °C.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 5-15 minutes, based on the efficiency of the parent P2CA catalyst.[1]

-

Once the reaction is complete (as indicated by the consumption of starting materials), remove the flask from the heat and allow it to cool to room temperature.

-

Add 9 mL of water to the reaction mixture with stirring to precipitate the product.[1]

-

Collect the solid product by filtration.

-

Wash the solid with water and dry it to obtain the pure pyrazolo[3,4-b]quinolinone.

Data Presentation

The following table summarizes the representative yields obtained for the synthesis of various pyrazolo[3,4-b]quinolinones using Pyridine-2-carboxylic acid as a catalyst.[1] Similar experiments should be conducted to evaluate the catalytic efficiency of this compound.

| Entry | Aldehyde | 1,3-Dione | 5-Aminopyrazole | Product Yield (%) | Reaction Time (min) |

| 1 | Benzaldehyde | Dimedone | 5-amino-3-methyl-1-phenyl-1H-pyrazole | 98 | 5 |

| 2 | 4-Chlorobenzaldehyde | Dimedone | 5-amino-3-methyl-1-phenyl-1H-pyrazole | 96 | 2 |

| 3 | 4-Methylbenzaldehyde | Dimedone | 5-amino-3-methyl-1-phenyl-1H-pyrazole | 95 | 7 |

| 4 | 4-Methoxybenzaldehyde | Dimedone | 5-amino-3-methyl-1-phenyl-1H-pyrazole | 97 | 10 |

| 5 | Benzaldehyde | 1,3-Cyclohexanedione | 5-amino-3-methyl-1-phenyl-1H-pyrazole | 94 | 5 |

*Data is for Pyridine-2-carboxylic acid as the catalyst and is intended for comparative purposes.[1]

Plausible Reaction Mechanism

The catalytic cycle of this compound is expected to be similar to that of Pyridine-2-carboxylic acid. The carboxylic acid group likely acts as a Brønsted acid to activate the aldehyde, facilitating the subsequent condensation reactions.

Caption: A plausible mechanism for the catalyzed synthesis of pyrazolo[3,4-b]quinolinones.

Conclusion

References

Application Notes: 6-Cyanopyridine-2-carboxylic Acid in the Synthesis of Bio-active Heterocyclic Scaffolds

Introduction

6-Cyanopyridine-2-carboxylic acid, also known as 6-cyanopicolinic acid, is a versatile bifunctional building block in synthetic organic and medicinal chemistry. The presence of both a cyano and a carboxylic acid group on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of various fused heterocyclic compounds. These resulting scaffolds, such as pyridopyrimidines and triazolopyridines, are of significant interest in drug discovery due to their wide spectrum of biological activities, including potential anticancer and enzyme inhibitory properties.

This document provides an overview of the application of this compound in the synthesis of key heterocyclic systems, complete with detailed experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Application in the Synthesis of Fused Pyridopyrimidines

One of the key applications of this compound and its derivatives is in the synthesis of pyridopyrimidines. The pyridine ring serves as a foundation for the annulation of a pyrimidine ring, leading to a core structure prevalent in many biologically active molecules. The general strategy involves the reaction of a suitably functionalized pyridine derivative with a reagent that provides the necessary atoms to form the pyrimidine ring. While direct use of this compound can be challenging, its derivatives, such as 2-amino-3-cyanopyridine derivatives, are common intermediates that can be subjected to intramolecular cyclization to form the pyridopyrimidine core.[1]

Logical Workflow for Pyridopyrimidine Synthesis

References

Application Notes and Protocols for 6-Cyanopyridine-2-carboxylic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-cyanopyridine-2-carboxylic acid as a versatile ligand in coordination chemistry. The content covers its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs), its potential in catalysis, its luminescent properties for sensing applications, and its relevance in medicinal chemistry and drug development. Detailed, generalized experimental protocols are provided, along with data from analogous systems to illustrate potential outcomes.

Synthesis of Coordination Complexes and Polymers

This compound is an excellent candidate for the construction of coordination polymers and discrete metal complexes due to its dual functionality: a carboxylic acid group for strong coordination to metal ions and a cyano group that can participate in further coordination or intermolecular interactions. The pyridine nitrogen also serves as a coordination site, allowing for the formation of stable chelate rings.

General Experimental Protocol: Hydrothermal Synthesis of a Metal-Organic Framework (MOF)

This protocol describes a general method for the synthesis of a coordination polymer using this compound and a metal salt under hydrothermal conditions.

-

Reactant Preparation: In a 20 mL Teflon-lined stainless steel autoclave, combine this compound (0.1 mmol, 14.8 mg) and a transition metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg).

-

Solvent Addition: Add a solvent mixture, typically N,N-dimethylformamide (DMF) and water, in a 1:1 volume ratio (e.g., 5 mL of DMF and 5 mL of deionized water).

-

pH Adjustment (Optional): The pH of the solution can be adjusted using a suitable base (e.g., NaOH) to facilitate the deprotonation of the carboxylic acid.

-

Sealing and Heating: Seal the autoclave and heat it in an oven at a constant temperature, typically between 120°C and 180°C, for 24 to 72 hours.

-

Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration, wash them with the mother liquor and then with a low-boiling point solvent like ethanol or acetone.

-

Drying: Dry the crystals in air or under a vacuum.

Characterization Data for an Analogous Zn(II) Coordination Polymer

The following table summarizes typical characterization data for a Zn(II) coordination polymer synthesized using a similar pyridine-dicarboxylic acid ligand.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Zn-O Bond Lengths | 1.973(3)–2.093(4) Å | [1] |

| Zn-N Bond Lengths | 2.119(3)–2.181(3) Å | [1] |

| Thermal Stability | Stable up to ~350°C | [1] |

Experimental Workflow for Synthesis and Characterization

Catalytic Applications

Coordination polymers, particularly those with accessible metal centers, can act as heterogeneous catalysts. The use of this compound as a ligand can create frameworks with specific pore environments and active sites suitable for various organic transformations.

Potential Catalytic Reaction: Cyanosilylation of Aldehydes

Metal complexes of this compound, especially with Lewis acidic metals like Zn(II), could catalyze the addition of trimethylsilyl cyanide (TMSCN) to aldehydes to form cyanohydrin derivatives.

General Experimental Protocol: Catalytic Cyanosilylation

-

Catalyst Activation: Activate the synthesized coordination polymer by heating it under a vacuum to remove solvent molecules from the coordination sphere of the metal centers.

-

Reaction Setup: In a nitrogen-purged flask, suspend the activated catalyst (e.g., 5 mol%) in a suitable solvent such as dichloromethane (DCM).

-

Substrate Addition: Add the aldehyde substrate (e.g., benzaldehyde, 1.0 mmol) to the suspension.

-

Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, centrifuge the mixture to recover the catalyst. Decant the supernatant and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Performance of an Analogous Zn(II) Coordination Polymer

The following table shows the catalytic performance of a Zn(II)-based coordination polymer in the cyanosilylation of various benzaldehydes.

| Substrate | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | 12 | 93 | [1] |

| 4-Chlorobenzaldehyde | 18 | 85 | [1] |

| Benzaldehyde | 24 | 78 | [1] |

| 4-Methylbenzaldehyde | 24 | 72 | [1] |

Logical Diagram of Catalytic Application

Luminescent Properties and Sensing

Coordination polymers constructed from organic ligands with π-conjugated systems often exhibit luminescence. The coordination of the ligand to a metal ion can enhance its emission properties. These luminescent materials can be used as sensors for various small molecules and ions.

Potential Application: Luminescent Sensing of Solvents or Ions

The luminescence of a coordination polymer based on this compound could be quenched or enhanced in the presence of specific analytes, making it a potential sensor.

General Experimental Protocol: Luminescence Sensing

-

Preparation of Suspension: Finely grind the synthesized coordination polymer and disperse it in a non-luminescent solvent (e.g., ethanol) to form a stable suspension.

-

Luminescence Measurement: Record the fluorescence emission spectrum of the suspension.

-

Analyte Addition: Add small aliquots of the analyte solution (e.g., different metal ions in water or various organic solvents) to the suspension.

-

Data Recording: Record the emission spectrum after each addition.

-

Data Analysis: Plot the change in luminescence intensity against the concentration of the analyte to determine the sensing performance.

Luminescent Properties of Analogous Copper(II) Complexes

The following table presents the luminescent properties of copper(II) complexes with mixed organic ligands, demonstrating the potential for cyan emission.

| Complex | Emission Maxima (nm) | Quantum Yield (%) | Reference |

| Cu(1,10-phen)(benzylimidazole)₂ | ~490 (blue-green) | 6.8 | [2] |

| Cu(1,10-phen)(2,2'-bipyridine) | ~495 (blue-green) | 13.35 | [2] |

| Cu(1,10-phen)(salicylic acid) | ~500 (cyan) | 30.75 | [2] |

Applications in Drug Development

Pyridine and its derivatives are common scaffolds in many biologically active compounds. The cyano group can also be a key pharmacophore. Coordination of these ligands to metal ions can enhance their therapeutic potential.

Potential Biological Activity: Anticancer andEnzyme Inhibition

Cyanopyridine derivatives have shown promise as anticancer agents and enzyme inhibitors.[3] Metal complexes of this compound could exhibit enhanced biological activity due to mechanisms like altered cell permeability and interaction with biological macromolecules. For instance, heteroleptic Cu(II) carboxylates with 2-cyanopyridine have shown significant acetylcholinesterase and butyrylcholinesterase inhibition, relevant for Alzheimer's disease treatment.[4]

General Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized coordination compound dissolved in a biocompatible solvent like DMSO.

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Anticancer Activity of an Analogous Cyanopyridone Derivative

The table below shows the cytotoxic activity of a non-fused cyanopyridone derivative against different cancer cell lines.

| Cell Line | IC₅₀ (µM) | Reference |

| HepG2 (Liver Cancer) | 2.71 ± 0.15 | [3] |